Cas no 20170-20-1 (Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-)

Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- structure
20170-20-1 structure
Product Name:Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
CAS No:20170-20-1
MF:C20H22N4O
MW:334.414884090424
CID:267172
PubChem ID:65695
Update Time:2025-04-19

Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
    • N-(1,3-Diphenyl-1H-pyrazol-5-yl)-N<sup>2</sup>,N<sup>2</sup>-dimethylalaninamide
    • N-(1,3-diphenyl-1H-pyrazol-5-yl)-N~2~,N~2~-dimethylalaninamide
    • 2-(dimethylamino)-N-(2,5-diphenylpyrazol-3-yl)propanamide
    • Difenamizolum
    • 20170-20-1
    • Propionamide, 2-(dimethylamino)-N-(1,3-diphenylpyrazol-5-yl)-
    • DTXSID60864923
    • AP-14
    • AKOS040751565
    • Propanamide, 2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)-
    • SCHEMBL25873
    • Propanamide, 2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- (9CI)
    • Diphenamizole; Pasalin
    • 2-(Dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)propanamide
    • Difenamizole
    • BRN 0698538
    • Difenamizolum [INN-Latin]
    • Pasalin
    • UNII-24MR6YLL3W
    • Diphenamizole
    • Q15634045
    • 2-(Dimethylamino)-N-[2,5-di(phenyl)pyrazol-3-yl]propanamide
    • 1,3-Diphenyl-5-(2-dimethylaminopropionamido)pyrazole
    • 2-(Dimethylamino)-N-(1,3-diphenylpyrazol-5-yl)propionamide
    • Difenamizol [INN-Spanish]
    • CHEMBL2105587
    • Difenamizole [INN]
    • Difenamizol
    • 24MR6YLL3W
    • DIFENAMIZOLE [MI]
    • 2-(dimethylamino)-N-(2, 5-diphenylpyrazol-3-yl)propanamide
    • Inchi: 1S/C20H22N4O/c1-15(23(2)3)20(25)21-19-14-18(16-10-6-4-7-11-16)22-24(19)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,21,25)
    • InChI Key: PCXMKBOWWVXEDT-UHFFFAOYSA-N
    • SMILES: O=C(C(C)N(C)C)NC1=CC(C2C=CC=CC=2)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 334.17936134g/mol
  • Monoisotopic Mass: 334.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2Ų
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.1580 (rough estimate)
  • Melting Point: 123-128°; mp 120-122°
  • Boiling Point: 471.22°C (rough estimate)
  • Refractive Index: 1.6620 (estimate)

Propanamide,2-(dimethylamino)-N-(1,3-diphenyl-1H-pyrazol-5-yl)- Security Information

  • Toxicity:LD50 in mice (mg/kg): 103 i.v.; 186 i.p.; 525 s.c.; 560 orally (Hayashi)

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